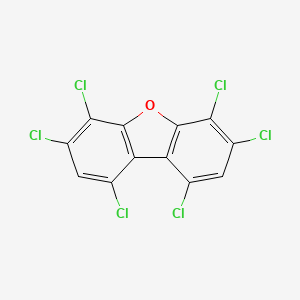

1,3,4,6,7,9-Hexachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6,7,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5(15)9(17)11-7(3)8-4(14)2-6(16)10(18)12(8)19-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXXOIFVABBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075274 | |

| Record name | Dibenzofuran, 1,3,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92341-05-4 | |

| Record name | 1,3,4,6,7,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,3,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S6MP18YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bioaccumulation Potential of 1,3,4,6,7,9-HxCDF in Aquatic Organisms: A Comprehensive Toxicokinetic Guide

Executive Summary

As a Senior Application Scientist specializing in environmental pharmacokinetics and toxicology, I approach the bioaccumulation of polychlorinated dibenzofurans (PCDFs) not merely as an observational phenomenon, but as a thermodynamically driven, mechanistically predictable process. 1,3,4,6,7,9-Hexachlorodibenzofuran (1,3,4,6,7,9-HxCDF) is a highly persistent, lipophilic congener within the PCDF class[1]. Because it resists metabolic degradation and exhibits extreme hydrophobicity, it poses a severe bioaccumulation risk in aquatic ecosystems.

This technical guide synthesizes the physicochemical causality behind its bioaccumulation, maps its toxicokinetic pathways (ADME), and provides a self-validating experimental workflow for quantifying its Bioconcentration Factor (BCF) in aquatic models.

Physicochemical Determinants of Bioaccumulation

Bioaccumulation is dictated by the intrinsic physicochemical properties of a molecule, which drive its partitioning behavior between an organism and its environment.

-

Hydrophobicity and Fugacity: In aquatic toxicology, bioconcentration is defined as the accumulation of a water-borne chemical substance in an organism exposed directly to the water[2]. 1,3,4,6,7,9-HxCDF exhibits profound hydrophobicity, characterized by an extremely low water solubility of 1.77 × 10⁻⁵ mg/L (3)[3].

-

Partitioning Causality: Driven by fugacity gradients, the molecule thermodynamically favors partitioning out of the aqueous phase and into lipid-rich tissues[2]. A Bioconcentration Factor (BCF) greater than 1 indicates lipophilicity, but highly hydrophobic chemicals like HxCDFs (with a log Kow > 7.0) often exhibit BCFs in the tens of thousands, as they concentrate in tissues with high lipid content rather than the aqueous cytosol[2][4].

Quantitative Data Summary

The following table summarizes the key physicochemical and toxicokinetic parameters that drive the bioaccumulation of 1,3,4,6,7,9-HxCDF.

| Parameter | Value / Estimate | Toxicokinetic Implication |

| Molecular Formula | C₁₂H₂Cl₆O | High molecular weight and dense halogenation restrict membrane transport to passive diffusion. |

| Water Solubility | 1.77 × 10⁻⁵ mg/L | Extreme hydrophobicity; drives rapid thermodynamic partitioning out of the aqueous phase[3]. |

| Log Kow | > 7.0 | Strong affinity for lipid compartments; predictive models indicate a massive potential BCF[4]. |

| Primary Uptake Route | Gills / Dietary | Rapid absorption via osmotic gradients in gill lamellae and subsequent biomagnification[2]. |

| Metabolic Clearance | Negligible | Steric hindrance prevents CYP450-mediated epoxidation, trapping the congener in vivo. |

Toxicokinetic Mechanisms (ADME) in Aquatic Models

To understand why 1,3,4,6,7,9-HxCDF bioaccumulates to such extreme levels, we must analyze its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Absorption: In aquatic models (e.g., fish), uptake occurs primarily via osmotic gradients across the gill lamellae[2]. Because the molecule is uncharged and highly lipophilic, it passively diffuses across the phospholipid bilayers of the gills directly into the systemic circulation.

-

Distribution: Once in the bloodstream, 1,3,4,6,7,9-HxCDF rapidly distributes to high-lipid compartments. It is sequestered in adipose tissue and the liver, effectively removing it from systemic circulation and maintaining a concentration gradient that drives further uptake from the water.

-

Metabolism (The Causality of Persistence): The core reason for the extreme bioaccumulation of 1,3,4,6,7,9-HxCDF lies in its resistance to metabolic clearance. In aquatic organisms, Cytochrome P450 (CYP1A) enzymes typically detoxify xenobiotics via epoxidation followed by hydroxylation. However, the specific substitution pattern of 1,3,4,6,7,9-HxCDF—featuring bulky chlorine atoms at six positions—creates severe steric hindrance. Furthermore, the lack of adjacent unsubstituted carbon atoms prevents the formation of intermediate arene oxides, rendering the molecule highly recalcitrant to Phase I metabolism. Without the addition of hydrophilic hydroxyl groups, the molecule cannot undergo Phase II conjugation (e.g., glucuronidation).

-

Excretion: Due to the lack of hydrophilic metabolites, biliary and renal excretion are negligible. The depuration rate constant (

) is exceptionally low, leading to a biological half-life on the order of months to years.

AhR-Mediated Toxicity and Signaling Pathway

While bioaccumulation measures the amount of the toxicant, its physiological effect is mediated via the Aryl hydrocarbon Receptor (AhR) pathway. The Toxic Equivalency Factor (TEF) approach compares the relative potency of individual congeners based on their interaction with the Ah receptor (5)[5].

1,3,4,6,7,9-HxCDF binds to the cytosolic AhR, inducing a conformational change that sheds heat shock proteins (HSP90). The complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DRE), triggering the transcription of CYP1A[5]. Ironically, while CYP1A is upregulated to clear the toxicant, 1,3,4,6,7,9-HxCDF's structural recalcitrance leads to futile enzyme cycling, generating reactive oxygen species (ROS) and subsequent oxidative stress.

Figure 1: AhR-mediated signaling pathway induced by 1,3,4,6,7,9-HxCDF.

Experimental Protocols: Assessing BCF via OECD 305

To rigorously quantify the bioaccumulation potential, researchers must employ self-validating experimental designs. The gold standard for aquatic bioaccumulation is the OECD 305 In Vivo Aqueous Exposure Bioconcentration Fish Test .

To ensure the protocol is a self-validating system, this workflow relies on continuous analytical verification rather than assumed nominal concentrations. The use of a flow-through system prevents the depletion of the highly hydrophobic toxicant, while ¹³C-labeled internal standards correct for extraction losses in real-time.

Step-by-Step Methodology

-

Acclimation: Acclimate a lipid-rich aquatic model (e.g., Danio rerio or Oncorhynchus mykiss) in a flow-through system for 7–14 days to establish baseline metabolic rates.

-

Aqueous Exposure (Uptake Phase): Expose the fish to a constant, sub-lethal concentration of 1,3,4,6,7,9-HxCDF (e.g., 0.01 µg/L) for 28 days. Continuously monitor water concentrations using Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) to ensure exposure stability.

-

Tissue Sampling (Kinetics): Sample fish at specific intervals (e.g., days 1, 3, 7, 14, 21, 28). Euthanize, homogenize whole-body tissues, and perform Soxhlet extraction using a hexane/dichloromethane mixture.

-

Depuration Phase: Transfer the remaining cohort to clean, flowing water for 14–28 days. Sample at intervals to calculate the depuration rate constant (

). -

Lipid Normalization: Quantify the lipid content of the fish using the Bligh and Dyer method. Normalize all tissue concentrations to a standard 5% lipid content to eliminate inter-specimen physiological variability.

-

GC-HRMS Quantification: Spike all samples with ¹³C₁₂-labeled 1,3,4,6,7,9-HxCDF internal standards prior to extraction. Quantify the native congener using isotope dilution to guarantee absolute recovery accuracy.

-

Kinetic Calculation: Calculate the BCF kinetically as the ratio of the uptake rate constant (

) to the depuration rate constant (

Figure 2: Step-by-step OECD 305 in vivo bioconcentration assessment workflow.

References

- Toxicological Profile for Chlorodibenzofurans (CDFs)

- Source: epa.

- Source: wikipedia.

- Source: researchgate.

- Source: wikipedia.

Sources

thermodynamic stability of hexachlorodibenzofuran isomers

An In-depth Technical Guide to the Thermodynamic Stability of Hexachlorodibenzofuran Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorodibenzofurans (HxCDFs) are a subgroup of polychlorinated dibenzofurans (PCDFs), persistent environmental pollutants known for their toxicity. The thermodynamic stability of the various HxCDF isomers is a critical factor influencing their formation, environmental fate, and toxicological profiles. This technical guide provides a comprehensive overview of the principles and methodologies used to determine the thermodynamic stability of HxCDF isomers. With a primary focus on computational quantum chemical methods, necessitated by a scarcity of experimental data, this guide details the theoretical underpinnings, practical application of Density Functional Theory (DFT), and the interpretation of thermodynamic parameters such as Gibbs free energy and enthalpy of formation. The document is intended to serve as a foundational resource for researchers in environmental science, toxicology, and drug development, offering insights into the structure-stability relationships that govern the behavior of these significant compounds.

Introduction: The Significance of Isomer Stability

Polychlorinated dibenzofurans (PCDFs) are a class of 135 structurally related compounds, or congeners, that are formed as unintentional byproducts in a variety of thermal and industrial processes.[1][2] Among these, the hexachlorodibenzofuran (HxCDF) isomers are of particular concern due to their persistence, bioaccumulation, and "dioxin-like" toxicity.[3][4] The term "isomer" refers to compounds with the same molecular formula (for HxCDFs, C₁₂H₂Cl₆O) but different arrangements of chlorine atoms on the dibenzofuran backbone.[1][4]

This structural variation has profound implications for the physicochemical and toxicological properties of each isomer. The relative thermodynamic stability of an isomer—its intrinsic energy state relative to other isomers—is a key determinant of its prevalence in environmental matrices.[5][6] In high-temperature environments where these compounds are formed, such as waste incinerators, chemical reactions tend to proceed towards a state of thermodynamic equilibrium.[6][7] Consequently, the distribution of isomers often reflects their relative stabilities, with more stable isomers being more abundant.[5][8]

Understanding the thermodynamic stability of HxCDF isomers is crucial for:

-

Predicting Isomer Distribution: Estimating the relative abundance of different HxCDF congeners formed in industrial processes.

-

Environmental Fate Modeling: Assessing the persistence and transformation of isomers in the environment.

-

Toxicological Risk Assessment: Correlating stability with the structural features that confer toxicity, such as the substitution pattern at the 2,3,7, and 8 positions, which is known to be critical for binding to the aryl hydrocarbon (Ah) receptor.[1][4]

This guide will delve into the theoretical and practical aspects of determining the thermodynamic stability of HxCDF isomers, with a strong emphasis on computational approaches that have become indispensable in this field.

Theoretical Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is quantified by several key thermodynamic functions. For the purpose of comparing isomers, the most relevant parameters are the standard enthalpy of formation (ΔHf°) and the standard Gibbs free energy of formation (ΔGf°).

-

Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[9] For isomers, a more negative (or less positive) ΔHf° indicates greater energetic stability.[10][11]

-

Gibbs Free Energy of Formation (ΔGf°): Gibbs free energy is the ultimate arbiter of thermodynamic stability and spontaneity under conditions of constant temperature and pressure.[12][13] It incorporates both enthalpy (H) and entropy (S), the latter being a measure of disorder, through the equation:

ΔG = ΔH - TΔS [12]

A lower ΔGf° signifies greater thermodynamic stability.[14][15] When comparing isomers, the differences in entropy (ΔS) are often small, but they can be significant enough to alter the stability ranking compared to using enthalpy alone.

The relative stability of a set of isomers can therefore be established by comparing their calculated ΔGf° or ΔHf° values. The isomer with the lowest value is considered the most thermodynamically stable.

Methodologies for Determining Thermodynamic Stability

The determination of thermodynamic parameters for HxCDF isomers can be approached through experimental methods and, more commonly, computational modeling.

Experimental Approaches: A Limited Landscape

Experimental determination of thermodynamic properties for complex organic molecules like HxCDFs is challenging. Techniques such as calorimetry could, in principle, be used to measure heats of combustion, from which enthalpies of formation can be derived.[10][11] However, the practical difficulties are substantial:

-

Scarcity of Pure Standards: Obtaining pure analytical standards for all HxCDF isomers is difficult and expensive.

-

Hazardous Nature: The high toxicity of these compounds requires specialized handling and containment facilities.

-

Experimental Complexity: Calorimetric measurements require high precision and are technically demanding.

Due to these challenges, there is a significant lack of experimental thermodynamic data for the vast majority of PCDF congeners, including the HxCDF isomers.[16] This data gap necessitates a reliance on theoretical methods.

Computational Chemistry: The Primary Investigative Tool

Quantum chemical calculations have emerged as a powerful and essential tool for predicting the thermodynamic properties of PCDFs.[5][17] These ab initio and Density Functional Theory (DFT) methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is the most widely used computational method for studying PCDFs due to its favorable balance of accuracy and computational cost.[14][16][18] Methods like B3LYP, a hybrid functional, combined with a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)), have been shown to provide reliable predictions of molecular geometries and energies for these types of compounds.[5][14][15]

The causality behind this choice rests on the method's ability to incorporate electron correlation—the interaction between electrons—at a fraction of the cost of traditional correlated ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)).[19][20] For molecules the size of HxCDFs, these higher-level methods are often computationally prohibitive for studying all isomers.

A robust and self-validating computational workflow is paramount for generating trustworthy data. The following protocol outlines a standard approach for calculating the thermodynamic stability of HxCDF isomers.

Experimental Protocol: Computational Determination of HxCDF Stability

-

Structure Generation: Generate the 3D coordinates for all possible HxCDF isomers. There are 16 isomers of hexachlorodibenzofuran.

-

Geometry Optimization: Perform a full geometry optimization for each isomer.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used and well-validated functional.[14][16]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and efficiency.[5] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution in halogenated aromatic compounds.

-

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Purpose (Self-Validation): This step is critical to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Purpose (Thermodynamic Data): The frequency calculation also provides the necessary data to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Energy Calculation: From the output of the frequency calculation, obtain the total electronic energy, enthalpy, and Gibbs free energy for each isomer at a standard temperature (e.g., 298.15 K).

-

Relative Stability Analysis: Calculate the relative stabilities (ΔΔGf° and ΔΔHf°) by subtracting the value of the most stable isomer from the value of each of the other isomers.

The workflow for this computational protocol can be visualized as follows:

Caption: Workflow for determining HxCDF isomer stability via DFT.

Analysis of Hexachlorodibenzofuran (HxCDF) Isomer Stability

While a complete, experimentally verified stability ranking of all HxCDF isomers is not available in the literature, computational studies on PCDFs provide a clear framework for understanding the factors that govern their stability.[5][8]

Key Structural Factors Influencing Stability

The thermodynamic stability of PCDF isomers is primarily influenced by the substitution pattern of the chlorine atoms.[5] Key factors include:

-

Intra-ring Interactions: Repulsive interactions between adjacent chlorine atoms on the same benzene ring (ortho-repulsion) can decrease stability. Conversely, certain arrangements may lead to stabilizing electronic effects.

-

Cross-ring Interactions: Interactions between chlorine atoms on the two different rings also play a role.

-

Symmetry: Highly symmetrical molecules can sometimes have slightly different entropic contributions.

Generally, isomers with fewer adjacent (ortho) chlorine atoms tend to be more stable due to reduced steric strain and electrostatic repulsion.

Tabulated Stability Data (Illustrative)

The following table presents illustrative, qualitative stability data for selected HxCDF isomers based on general principles derived from computational studies of PCDFs. The most toxic isomers, which possess the 2,3,7,8-chlorine substitution pattern, are included for comparison.[1] A lower relative Gibbs free energy (ΔΔG) indicates higher stability.

| HxCDF Isomer | Substitution Pattern | Key Structural Features | Relative Thermodynamic Stability (Illustrative) |

| 1,2,3,4,7,8-HxCDF | 1,2,3,4,7,8 | Four adjacent chlorines on one ring | Less Stable |

| 1,2,3,6,7,8-HxCDF | 1,2,3,6,7,8 | Three adjacent chlorines on one ring | Moderately Stable |

| 1,2,3,7,8,9-HxCDF | 1,2,3,7,8,9 | Laterally substituted, three adjacent | Moderately Stable |

| 2,3,4,6,7,8-HxCDF | 2,3,4,6,7,8 | Laterally substituted, three adjacent | Moderately Stable |

| 1,2,4,6,7,9-HxCDF | 1,2,4,6,7,9 | No adjacent chlorines | More Stable |

Note: This table is for illustrative purposes. Precise quantitative rankings require specific, high-level computational studies across all isomers.

The general trend observed in comprehensive studies of PCDDs and PCDFs is that isomers with chlorine atoms in the lateral (2,3,7,8) positions are not necessarily the most thermodynamically stable, but they are the most toxicologically relevant.[5] Their persistence in biological systems is a key factor in their toxicity.[1]

Conclusion and Future Directions

The is a fundamental property that dictates their formation pathways and environmental prevalence. This guide has outlined the core principles and methodologies for assessing this stability. Due to the significant challenges associated with experimental measurements, computational quantum chemistry, particularly Density Functional Theory, stands as the primary and most reliable tool for this purpose.

The key takeaway for researchers is that the stability of an HxCDF isomer is intricately linked to its specific chlorine substitution pattern. By employing a rigorous and self-validating computational protocol, it is possible to generate high-quality thermodynamic data that can inform risk assessments, environmental modeling, and the development of strategies to mitigate the formation of these hazardous compounds.

Future research should aim to:

-

Conduct comprehensive computational studies using the latest DFT functionals and basis sets to establish a definitive thermodynamic stability ranking for all 16 HxCDF isomers.

-

Correlate these stability rankings with experimental isomer distributions from various emission sources to validate the theoretical models.

-

Explore the relationship between thermodynamic stability and kinetic barriers for formation and degradation pathways, providing a more complete picture of the lifecycle of these pollutants.

By advancing our understanding of these fundamental properties, the scientific community can better address the challenges posed by dioxin-like compounds in our environment and protect human health.

References

-

Datta, S., & Limpanuparb, T. (2020). Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis. Molecules, 25(23), 5697. [Link][5][8][17]

-

PubChem. (n.d.). 1,2,3,4,7,8-Hexachlorodibenzofuran. National Center for Biotechnology Information. Retrieved from [Link][4]

-

PubChem. (n.d.). 2,3,4,6,7,8-Hexachlorodibenzofuran. National Center for Biotechnology Information. Retrieved from [Link][2]

-

International Agency for Research on Cancer. (1997). Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 69. Lyon, France: IARC. [Link][1]

-

Liu, G., Zheng, M., Lv, P., Liu, W., & Wang, C. (2010). Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory. Journal of Hazardous Materials, 181(1-3), 516-522. [Link][15]

-

Ryu, J. Y., Kim, D. H., Choi, K. C., & Sun, J. M. (2006). Polychlorinated Naphthalene (PCN) and Dibenzofuran (PCDF) Congener Patterns from Phenol Precursors in Thermal Process. Environmental Engineering Research, 11(3), 125-133. [Link][21]

-

Altarawneh, M., & Dlugogorski, B. Z. (2013). Predicted specific heat behaviour of the polychlorinated dibenzofuran family from DFT analysis. Molecular Physics, 111(9-11), 1345-1353. [Link][16]

-

Khan Academy. (n.d.). Gibbs free energy. Retrieved from [Link][12][13]

-

Chemistry LibreTexts. (2023). Enthalpy of Formation. Retrieved from [Link][9]

-

Chegg. (2022). The relative thermodynamic stability of isomeric organic compounds. Retrieved from [Link][11]

-

Zha, Z., Dai, J., Wang, Z., & Gao, S. (2008). Comparative study on thermodynamic properties and stabilities of polychlorophenazines and polychlorinated dibenzo-p-dioxin. Journal of a university, 29(1), 104-108. [Link][14]

-

Taylor, P. H., & Tirey, D. A. (2001). Temperature dependence of DCDD/F isomer distributions from chlorophenol precursors. Chemosphere, 43(4-7), 525-530. [Link][6]

-

Andersson, P. L., Haglund, P., & Tysklind, M. (2012). Relationships between congener distribution patterns of PCDDs, PCDFs, PCNs, PCBs, PCBzs and PCPhs formed during flue gas cooling. Chemosphere, 86(5), 459-465. [Link][7]

-

Kulkarni, S. A. (2019). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. American Journal of Analytical Chemistry, 10(11), 548-567. [Link][10]

-

U.S. EPA. (1994). Estimating Exposures To Dioxin-like Compounds. EPA/600/6-88/005Ca. [Link][22]

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological Sciences, 93(2), 223-241. [Link]

-

Fiedler, H. (1996). Levels and congener distributions of PCDDs, PCDFs and dioxin-like PCBs in environmental and human samples: a review. Chemosphere, 32(1), 55-68. [Link][3]

-

Döntgen, M., et al. (2021). A ChemTraYzer Study of Chlorinated Dibenzofuran Formation and Decomposition. The Journal of Physical Chemistry A, 125(1), 355-370. [Link][19]

-

Pokon, E. K., et al. (2023). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. Molecules, 28(14), 5363. [Link][20]

-

Ghassemi, H., & Sedigh, M. J. (2018). qstr study of some dioxins using quantum molecular descriptors. Journal of the Serbian Chemical Society, 83(1), 77-90. [Link][18]

Sources

- 1. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2,3,4,6,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 43495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Temperature dependence of DCDD/F isomer distributions from chlorophenol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationships between congener distribution patterns of PCDDs, PCDFs, PCNs, PCBs, PCBzs and PCPhs formed during flue gas cooling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 11. chegg.com [chegg.com]

- 12. Khan Academy [khanacademy.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 20. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. POLYCHLORINATED NAPHTHALENE (PCN) AND DIBENZOFURAN (PCDF) CONGENER PATTERNS FROM PHENOL PRECURSORS IN THERMAL PROCESS: [I] A PRIORI HYPOTHESIS OF PCN AND PCDF FORMATION PATHWAYS FROM MONOCHLOROPHENOLS [eeer.org]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1,3,4,6,7,9-HxCDF by Isotope Dilution Mass Spectrometry

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that are byproducts of various industrial processes, including incineration and the manufacturing of certain chemicals.[1][2] Among the 135 possible PCDF congeners, those with chlorine atoms at the 2,3,7,8-positions are of particular toxicological concern.[2] 1,3,4,6,7,9-Hexachlorodibenzofuran (1,3,4,6,7,9-HxCDF) is one such congener that has been identified in environmental and biological samples.[1] Accurate and precise quantification of these compounds at trace levels is crucial for assessing environmental contamination and human exposure risks.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the quantitative analysis of dioxins and furans due to its high accuracy and precision.[3][4] This technique involves spiking a sample with a known amount of a stable isotopically labeled analog of the target analyte.[5][6] The labeled compound serves as an internal standard that co-extracts and co-elutes with the native analyte, correcting for losses during sample preparation and variations in instrument response.[6] This application note provides a detailed protocol for the quantification of 1,3,4,6,7,9-HxCDF in various matrices using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with an isotope dilution strategy, primarily based on methodologies outlined in U.S. EPA Method 1613B.[3]

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically enriched standard (e.g., ¹³C₁₂-1,3,4,6,7,9-HxCDF) to the sample prior to any processing steps.[7] This "internal standard" is chemically identical to the native analyte but has a different mass due to the isotopic enrichment.[8] The mass spectrometer can distinguish between the native and labeled compounds based on this mass difference.[6]

The concentration of the native analyte is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.[4] Because both compounds experience the same procedural losses during extraction, cleanup, and analysis, the ratio of their signals remains constant, enabling highly accurate quantification.[6]

Materials and Reagents

Solvents:

-

Toluene, hexane, methylene chloride, nonane (pesticide grade or equivalent)

-

Methanol, acetone (HPLC grade or equivalent)

Reagents:

-

Anhydrous sodium sulfate (ACS reagent grade, baked at 400°C for ≥4 hours)

-

Concentrated sulfuric acid (ACS reagent grade)

-

Potassium hydroxide (ACS reagent grade)

-

Silica gel (activated, 100-200 mesh)

-

Alumina (activated, basic)

-

Florisil®

-

Diatomaceous earth[9]

Standards:

-

Native 1,3,4,6,7,9-HxCDF analytical standard

-

¹³C₁₂-labeled 1,3,4,6,7,9-HxCDF internal standard

-

¹³C₁₂-labeled recovery (surrogate) standards for other PCDD/PCDF congeners as required by the specific method (e.g., EPA Method 1613B)

-

Calibration solutions containing known concentrations of native and labeled standards

Experimental Protocol

The following protocol outlines the major steps for the analysis of 1,3,4,6,7,9-HxCDF. The specific details of sample weight, solvent volumes, and cleanup procedures may need to be adapted based on the sample matrix and the expected concentration of the analyte.

Sample Preparation and Spiking

-

Sample Collection and Storage: Collect samples in amber glass containers and store them at 4°C in the dark.[10]

-

Homogenization: Homogenize solid samples (e.g., soil, sediment, tissue) to ensure a representative aliquot is taken for analysis.

-

Spiking: Accurately weigh a known amount of the homogenized sample. Prior to extraction, spike the sample with a known amount of the ¹³C₁₂-labeled 1,3,4,6,7,9-HxCDF internal standard solution. Also, add other labeled surrogate standards as required by the analytical method.

Extraction

The choice of extraction technique depends on the sample matrix.

-

Soxhlet Extraction (for solid and tissue samples):

-

Mix the spiked sample with anhydrous sodium sulfate to create a free-flowing powder.

-

Extract the sample with toluene or a hexane/acetone mixture for 16-24 hours in a Soxhlet extractor.[11]

-

-

Pressurized Fluid Extraction (PFE) (for solid samples):

-

Mix the spiked sample with diatomaceous earth or other dispersant.[9]

-

Pack the mixture into a PFE cell.

-

Extract with an appropriate solvent (e.g., toluene or hexane/acetone) at elevated temperature and pressure.

-

-

Liquid-Liquid Extraction (for aqueous samples):

-

Spike the water sample with the internal and surrogate standards.

-

Perform a series of extractions with methylene chloride at a neutral pH, followed by extractions at acidic and basic pH if fractionation of other analytes is required.

-

Extract Cleanup

The crude extract contains lipids and other co-extracted materials that can interfere with the analysis. A multi-step cleanup procedure is typically required.[10]

-

Acid/Base Washing: Shake the extract with concentrated sulfuric acid to remove oxidizable interferences. Neutralize with a potassium hydroxide solution.

-

Column Chromatography: A series of chromatographic columns are used for fractionation and removal of interferences.

-

Acid/Base Silica Gel Column: Removes acidic and basic interferences.

-

Alumina Column: Separates PCDD/PCDFs from PCBs.

-

Carbon Column: Fractionates planar molecules like PCDD/PCDFs from non-planar compounds.[12] Elution is typically performed with toluene in the reverse direction.

-

Concentration

Carefully concentrate the final cleaned extract to a small volume (e.g., 20 µL) under a gentle stream of nitrogen. Add a known amount of a recovery (instrument performance) standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) just prior to analysis.

Instrumental Analysis: HRGC/HRMS

High-resolution gas chromatography coupled with high-resolution mass spectrometry is essential for the separation and detection of specific PCDF congeners.

Table 1: Typical HRGC/HRMS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of HxCDF isomers |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Resolution | ≥ 10,000 (10% valley) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (1,3,4,6,7,9-HxCDF) | m/z 373.8238 (native), 375.8208 (native), 385.8640 (¹³C₁₂-labeled) |

Data Analysis and Quality Control

Quantification

The concentration of 1,3,4,6,7,9-HxCDF is calculated using the following isotope dilution formula:

Concentration = (A_nat / A_is) * (Q_is / W_sample) * RRF

Where:

-

A_nat = Peak area of the native analyte

-

A_is = Peak area of the isotopically labeled internal standard

-

Q_is = Quantity of the internal standard added to the sample

-

W_sample = Weight or volume of the sample

-

RRF = Relative Response Factor, determined from a multi-point calibration curve.

Quality Control

A rigorous quality control program is essential for reliable results.[10]

-

Calibration: A multi-point initial calibration (typically 5 levels) is performed to establish the RRF. The linearity of the calibration curve should be verified.[8]

-

Blanks: Method blanks are analyzed with each batch of samples to check for contamination.[10]

-

Internal Standard Recovery: The recovery of the ¹³C₁₂-labeled internal standard should be within a specified range (e.g., 25-150% as per EPA Method 1613) to ensure the efficiency of the extraction and cleanup process.

-

Ion Abundance Ratios: The ratio of the two monitored ions for the native analyte must be within a specified tolerance (e.g., ±15%) of the theoretical ratio to confirm its identity.[10]

-

Retention Time: The retention time of the analyte should be within a narrow window of the expected retention time.[13]

Workflow Diagram

Caption: Overall workflow for the quantification of 1,3,4,6,7,9-HxCDF by IDMS.

Conclusion

Isotope dilution mass spectrometry is a robust and reliable method for the accurate quantification of 1,3,4,6,7,9-HxCDF in a variety of complex matrices. The use of a stable isotopically labeled internal standard effectively compensates for analytical variability, leading to high-quality data. Adherence to established protocols, such as those detailed in EPA Method 1613, and the implementation of a comprehensive quality control program are critical for achieving the low detection limits and high accuracy required for the analysis of these environmentally significant compounds.

References

-

U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Washington, D.C. [Link]

-

National Environmental Methods Index. (n.d.). EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. NEMI.gov. [Link]

-

U.S. Environmental Protection Agency. (2025, November 6). Dioxin Databases, Methods and Tools. EPA.gov. [Link]

-

U.S. Environmental Protection Agency. (1990). Method 1613: Tetra- through Octa- Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. EPA NEPI. [Link]

-

Federal Register. (2023, March 20). EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources. Federalregister.gov. [Link]

-

U.S. Environmental Protection Agency. (2014). Method 4430: Screening For Polychlorinated Dibenzo-p-Dioxins (PCDDs) And Polychlorinated Dibenzofurans (PCDFs) In Soils and Sediments. EPA.gov. [Link]

-

Soifer, V. S., Soboleva, E. I., Brodskii, E. S., & Klyuev, N. A. (1995). Sample preparation for determining polychlorinated dibenzo-p-dioxins and dibenzofurans in environmental samples with the use of a modified carbon column. Journal of Analytical Chemistry, 50(3). [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

-

Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

ResearchGate. (2024). Analysis of PCDD/Fs in environmental samples by using gas chromatography in combination with high resolution mass spectrometry: optimization of sample preparation. [Link]

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. [Link]

-

Environmental Working Group. (n.d.). 1,2,3,7,8,9-HxCDF (hexafuran). EWG Human Toxome Project. [Link]

-

Clement, R. E., & Tosine, H. M. (1988). The analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. Mass spectrometry reviews, 7(6), 593–636. [Link]

-

California Air Resources Board. (n.d.). Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychlorinated Dibenzofuran (PCDF) and Polychlorinated Biphenyls (PCB) in Emissions from Stationary Sources. [Link]

-

Van hoeck, E., et al. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A, 36(1), 60-72. [Link]

-

Kellner, K., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature protocols, 14(1), 236–254. [Link]

-

California Office of Environmental Health Hazard Assessment. (n.d.). 1,2,3,7,8,9-Hexachlorodibenzofuran. OEHHA. [Link]

-

ResearchGate. (2020). Preparation and characterisation of uranium and plutonium quality control samples for isotope dilution mass spectrometry measurements and uncertainty estimation. [Link]

-

Environmental Working Group. (n.d.). 1,2,3,4,7,8-HxCDF (hexafuran). EWG Human Toxome Project. [Link]

-

Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Chlorodibenzofurans (CDFs). [Link]

-

AXYS Analytical Services Ltd. (2023). Analytical Method Summaries. [Link]

-

ResearchGate. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. [Link]

-

Shimadzu. (n.d.). Analysis of Opioids Using Isotope Dilution with GCMS-TQ8030 GC/MS/MS. [Link]

-

ResearchGate. (2024). 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. [Link]

-

T3DB. (2009). 1,2,3,7,8,9-Hexachlorodibenzofuran (T3D2163). [Link]

-

CNR-IRIS. (2022). Easy and Versatile Synthesis of Bulk Quantities of Highly Enriched 13C-Graphene Materials for Biological and Safety Applications. [Link]

-

Wiley Online Library. (2024). Synthesis of a 13C/2H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. [Link]

-

PubMed. (2003). Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry. [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. epa.gov [epa.gov]

- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 5. osti.gov [osti.gov]

- 6. benchchem.com [benchchem.com]

- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imreblank.ch [imreblank.ch]

- 9. epa.gov [epa.gov]

- 10. NEMI Method Summary - 1613B [nemi.gov]

- 11. well-labs.com [well-labs.com]

- 12. Sample preparation for determining polychlorinated dibenzo-p-dioxins and dibenzofurans in environmental samples with the use of a modified carbon column (Journal Article) | OSTI.GOV [osti.gov]

- 13. tandfonline.com [tandfonline.com]

Application Note & Protocol: High-Efficiency Extraction of 1,3,4,6,7,9-Hexachlorodibenzofuran (1,3,4,6,7,9-HxCDF) from Human Adipose Tissue

Introduction: The Challenge of Quantifying HxCDF in Adipose Tissue

1,3,4,6,7,9-Hexachlorodibenzofuran (1,3,4,6,7,9-HxCDF) is a specific congener of polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs) of significant toxicological concern. Due to their extreme lipophilicity and resistance to metabolic degradation, these compounds bioaccumulate in the food chain, ultimately concentrating in the lipid-rich adipose tissue of humans and wildlife.[1] Accurate quantification of 1,3,4,6,7,9-HxCDF in adipose tissue is therefore critical for assessing human exposure, understanding toxicological risks, and informing regulatory standards.

The primary analytical challenge lies in isolating the picogram-to-nanogram levels of HxCDF from the overwhelmingly complex and abundant lipid matrix. A robust extraction method must not only efficiently recover the target analyte but also meticulously remove co-extracted fats, which can cause severe matrix effects, compromise chromatographic separation, and damage sensitive analytical instrumentation.

This document provides a detailed protocol for the extraction and cleanup of 1,3,4,6,7,9-HxCDF from adipose tissue, designed for analysis by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). The methodology is grounded in the principles of U.S. Environmental Protection Agency (EPA) Method 1613, a performance-based method widely recognized for the determination of tetra- through octa-chlorinated dioxins and furans.[2][3][4] The core of this protocol is an isotope dilution technique coupled with a multi-stage cleanup process, ensuring the highest degree of accuracy, precision, and trustworthiness in the final analytical result.[5][6]

Principle of the Method: A Self-Validating System

The cornerstone of this protocol is the principle of isotope dilution , which provides a self-validating system for quantification. Before any extraction begins, the adipose tissue sample is fortified (spiked) with a known quantity of a ¹³C-labeled analogue of 1,3,4,6,7,9-HxCDF (and other congeners of interest). This labeled internal standard is chemically identical to the native analyte and will behave in precisely the same manner throughout the entire extraction, cleanup, and concentration process.

Any losses of the target analyte during the procedure will be mirrored by proportional losses of the labeled internal standard. By measuring the ratio of the native analyte to its labeled counterpart in the final extract via HRGC/HRMS, one can accurately calculate the initial concentration of the native 1,3,4,6,7,9-HxCDF in the sample, inherently correcting for procedural losses. This approach ensures the highest level of trustworthiness and accuracy, as required for ultra-trace analysis.[2][7]

The subsequent multi-stage cleanup is designed to systematically remove interfering compounds based on their polarity and molecular structure, isolating the planar HxCDF molecules from the bulk lipids and other non-planar contaminants.[8]

Experimental Workflow Overview

The entire process, from sample receipt to final analysis, follows a logical progression of isolation and purification. The workflow is designed to handle the high lipid content of adipose tissue effectively.

Caption: Workflow for HxCDF extraction from adipose tissue.

Detailed Protocol

Apparatus and Reagents

-

Apparatus: Analytical balance (±0.0001 g), tissue homogenizer, centrifuge, Accelerated Solvent Extractor (ASE) or Soxhlet apparatus, nitrogen evaporation system, vortex mixer, glass chromatography columns (various sizes), vials, and assorted laboratory glassware.

-

Reagents: All solvents (Hexane, Dichloromethane (DCM), Toluene, Methanol, Nonane) must be pesticide grade or equivalent. Concentrated Sulfuric Acid (H₂SO₄), Sodium Sulfate (anhydrous), Basic Alumina (activated), Silica Gel (activated), and Amoco PX-21 Carbon (or equivalent).

-

Standards: ¹³C₁₂-labeled standards for all 17 toxic PCDD/PCDF congeners, including 1,3,4,6,7,9-HxCDF (for fortification). Native calibration standards. ¹³C₁₂-labeled recovery (injection) standards (e.g., ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD).[7][9]

Step 1: Sample Preparation and Fortification

-

Weigh approximately 5-10 g of frozen adipose tissue into a suitable vessel (e.g., grinding tube).

-

Allow the tissue to partially thaw at room temperature.[7]

-

Add an equal weight of anhydrous sodium sulfate to the tissue to absorb water.

-

Homogenize the sample until it forms a free-flowing powder.

-

Transfer the homogenized sample to an extraction cell.

-

Crucial Step (Trustworthiness): Accurately spike the sample with a solution containing the ¹³C-labeled internal standards at a concentration specified by the analytical method (e.g., EPA 1613). This step is paramount for accurate quantification via isotope dilution.[7] Allow the spiking solvent to evaporate for at least 30 minutes.

Step 2: Solvent Extraction

This protocol utilizes Accelerated Solvent Extraction (ASE) for its efficiency and reduced solvent consumption. Soxhlet extraction is a suitable alternative.

-

Place the extraction cell containing the spiked sample into the ASE system.

-

Extract the sample using a mixture of Hexane or Dichloromethane. Typical ASE conditions are:

-

Pressure: 1500 psi

-

Temperature: 100 °C

-

Static Cycles: 2

-

Static Time: 5 minutes per cycle

-

-

Collect the extract in a collection vial. The resulting solution contains the target analytes and a large amount of co-extracted lipids.

Step 3: Bulk Lipid Removal (Acid Cleanup)

Causality: The vast majority of the sample mass at this stage consists of triglycerides. These must be destroyed or removed. A common and effective method is treatment with concentrated sulfuric acid, which sulfonates and removes the lipids from the organic phase.

-

Concentrate the solvent extract to approximately 10-15 mL.

-

Carefully add an equal volume of concentrated H₂SO₄ to the extract in a separatory funnel.

-

Shake vigorously for 2 minutes. Caution: This reaction is exothermic and generates pressure. Vent the funnel frequently.

-

Allow the phases to separate. The upper organic layer contains the HxCDF, while the lower acid layer contains the digested lipids.

-

Drain and discard the lower acid/lipid layer.

-

Repeat the acid wash until the acid layer is clear or only faintly colored.

-

Wash the organic layer with deionized water to remove residual acid, and then dry it by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1-2 mL for the next cleanup step.

Step 4: Multi-Column Chromatographic Cleanup

This multi-stage process further refines the extract, removing more polar and non-planar interfering compounds.

-

Alumina Column Cleanup:

-

Prepare a chromatography column with activated basic alumina.

-

Apply the concentrated extract from the acid cleanup step to the top of the column.

-

Elute the column with hexane. This removes certain interfering compounds while retaining the HxCDF.

-

Change the elution solvent to a mixture of Dichloromethane/Hexane (e.g., 50:50 v/v) to elute the HxCDF and other PCDD/Fs.

-

Collect this fraction and concentrate it.

-

-

Carbon Column Cleanup (Fractionation):

-

Causality: This is the most selective cleanup step. Activated carbon has a high affinity for planar aromatic compounds like HxCDF. Non-planar compounds (like many PCBs) will pass through, while the planar dioxins and furans are retained.

-

Prepare a specialized carbon/silica column.

-

Apply the concentrated fraction from the alumina column.

-

Elute with hexane to wash off non-planar interferences.

-

Reverse the direction of flow through the column and elute with toluene. This back-flush is critical to efficiently recover the strongly adsorbed planar HxCDF molecules.[10]

-

Collect the toluene fraction. This fraction is now highly enriched with the target analytes.

-

Step 5: Final Concentration and Preparation for Analysis

-

Carefully concentrate the toluene fraction under a gentle stream of nitrogen to a final volume of approximately 20 µL.

-

Crucial Step (System Validation): Just prior to analysis, add a known amount of the ¹³C-labeled recovery (injection) standard.[9] This standard allows the analyst to calculate the absolute recovery of the internal standards that were spiked at the beginning of the process, providing a final quality control check on the entire procedure.

-

The sample is now ready for injection into the HRGC/HRMS.

Method Performance and Quality Control

To ensure the trustworthiness of the generated data, each batch of samples should be processed with a comprehensive set of quality control (QC) samples, including a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate.

| Parameter | 1,3,4,6,7,9-HxCDF | Rationale |

| ¹³C-Internal Standard Recovery | 25-150% | Demonstrates the efficiency of the extraction and cleanup process for the specific batch. Wide range accounts for matrix complexity. |

| Signal-to-Noise Ratio | ≥ 10 | Ensures reliable detection and integration of the chromatographic peak. |

| Isotope Ratio Confirmation | Within ±15% of theoretical value | Confirms the identity of the detected compound, preventing false positives. |

| Typical Method Detection Limit (MDL) | ~0.1-1.0 pg/g (parts-per-trillion) | Dependent on sample size and instrument sensitivity.[2][7] |

Table based on performance criteria outlined in U.S. EPA Method 1613B.[3]

References

-

U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. EPA. [Link]

-

Hayward, D. G., et al. (2020). New approach for removing co-extracted lipids before mass spectrometry measurement of persistent of organic pollutants (POPs) in. DSP-Systems. [Link]

-

U.S. Environmental Protection Agency. (2025). Dioxin Databases, Methods and Tools. EPA. [Link]

-

U.S. Environmental Protection Agency. (1994). Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. EPA. [Link]

-

Chen, J., et al. (2016). High Performance Solid-Phase Extraction Cleanup Method Coupled With Gas Chromatography-Triple Quadrupole Mass Spectrometry for Analysis of Polychlorinated Naphthalenes and Dioxin-Like Polychlorinated Biphenyls in Complex Samples. Journal of Chromatography A, 1448, 1-8. [Link]

-

Pulkrabova, J., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. Molecules, 27(1), 233. [Link]

-

Agilent Technologies. (2019). Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. Agilent. [Link]

-

Pulkrabova, J., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. MDPI. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). EPA. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry. EPA. [Link]

-

Carriera, F., et al. (2021). Extraction approaches for the isolation of some POPs from lipid-based environmental and food matrices: A review. Reviews in Analytical Chemistry. [Link]

-

J2 Scientific. Automated Sample Preparation System PrepLinc. [Link]

-

Zhao, X., et al. (2023). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils... MDPI. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. well-labs.com [well-labs.com]

- 3. epa.gov [epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. agilent.com [agilent.com]

- 6. isotope.com [isotope.com]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Advanced Sample Cleanup Protocols for the Analysis of Hexachlorodibenzofurans in Fly Ash

Introduction: The Challenge of Fly Ash Analysis

Fly ash, a residue from the combustion of solid fuels and waste, represents one of the most challenging matrices for trace organic analysis.[1] It is a heterogeneous mixture of silicates, metal oxides, and unburned carbon, which can contain a vast array of potentially interfering compounds.[1] Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including the highly toxic hexachlorodibenzofurans (HxCDFs), are formed during combustion processes and adsorb strongly to fly ash particles.[2]

The primary analytical challenge lies in isolating the picogram to nanogram quantities of target HxCDFs from a background of interferences that may be present at concentrations several orders of magnitude higher.[3] These interferences include polychlorinated biphenyls (PCBs), polychlorinated diphenyl ethers (PCDPEs), and other chlorinated aromatic compounds that can co-elute and cause significant bias in instrumental analysis.[3] Therefore, a multi-step, rigorous cleanup procedure following solvent extraction is not merely recommended but essential for achieving the sensitivity and selectivity required by methods like U.S. EPA 8290A, which utilizes High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[4][5]

The following protocols detail a systematic approach to remove these interferences through a sequence of acid-base washing and multi-stage column chromatography.

Overall Analytical Workflow

The successful analysis of HxCDFs in fly ash is a multi-stage process that begins with extraction and culminates in instrumental detection. The cleanup phase is the most critical and complex part of this workflow.

Figure 1: High-level workflow from sample extraction to final analysis.

Pre-Cleanup: Extraction and Initial Treatment

Prior to chromatographic cleanup, the sample must be efficiently extracted and subjected to a preliminary purification step.

Soxhlet Extraction

The standard and most exhaustive technique for extracting PCDD/PCDFs from solid matrices like fly ash is Soxhlet extraction, typically using toluene.[6]

-

Rationale: Toluene is an effective solvent for aromatic compounds. The continuous nature of Soxhlet extraction over an extended period (e.g., 16-24 hours) ensures the complete leaching of strongly adsorbed HxCDFs from the fly ash particles.[7] Before extraction, the sample is spiked with a suite of ¹³C-labeled internal standards corresponding to the target analytes. This isotope dilution approach is fundamental to methods like EPA 1613B and 8290A, as it allows for the correction of analyte losses at every stage of the cleanup and analysis process.[8][9]

Acid-Base Washing

The raw extract often contains acidic and basic organic interferences that can be removed with a simple liquid-liquid partition.

-

Principle: This step removes bulk polar interferences. A concentrated acid wash (e.g., sulfuric acid) removes basic and easily oxidizable compounds. A subsequent base wash (e.g., potassium hydroxide) removes acidic compounds, such as phenols.[4][6]

-

Protocol:

-

Transfer the concentrated toluene extract into a separatory funnel.

-

Carefully add an equal volume of concentrated sulfuric acid.

-

Shake vigorously for 2 minutes, periodically venting the funnel. Caution: This reaction can be exothermic and generate pressure.

-

Allow the layers to separate and discard the lower acid layer. Repeat until the acid layer is colorless.

-

Wash the organic layer sequentially with reagent water, 20% aqueous potassium hydroxide, and finally with reagent water until the aqueous layer is neutral (pH ~7).

-

Dry the organic layer by passing it through a column of anhydrous sodium sulfate.

-

Chromatographic Cleanup Protocols

The heart of the cleanup process involves a series of adsorption chromatography steps using different stationary phases to isolate the HxCDFs based on their polarity and structure. The sequence described here (Silica -> Alumina -> Carbon) is a well-established and highly effective approach.[4]

Protocol 1: Multi-Layer Silica Gel Chromatography

-

Principle: This column serves to remove the majority of non-polar and moderately polar interferences. A multi-layer packing with silica gel of varying acidity provides a more robust separation than a single type of silica.[10] Acid-modified silica retains polar basic compounds, while base-modified silica retains acidic interferences. Neutral silica provides the primary separation based on polarity.[10][11]

Figure 2: Workflow for cleanup using a multi-layer silica gel column.

-

Detailed Step-by-Step Methodology:

-

Preparation of Modified Silica:

-

Acidic Silica (44% w/w): In a clean bottle, slowly add 44g of concentrated H₂SO₄ to 56g of activated silica gel (e.g., 60-200 mesh). Seal and shake until a free-flowing powder is formed.[10]

-

Basic Silica (2% w/w): Dissolve 2g of KOH in water, mix with 98g of activated silica gel, and activate overnight at 130°C.

-

-

Column Packing:

-

Insert a glass wool plug at the bottom of a 10-15 mm ID chromatography column.

-

Add 1g of anhydrous sodium sulfate.

-

Pack the column by adding sequential layers of the prepared silica gels as a slurry in hexane (see Figure 2 for typical layering). Gently tap the column to settle the packing.

-

Top the column with another 1-2 cm layer of anhydrous sodium sulfate to protect the silica surface.[11]

-

-

Sample Elution:

-

Pre-elute the column with 50 mL of hexane.

-

Just as the solvent reaches the top of the sodium sulfate layer, quantitatively transfer the concentrated sample extract (in ~2 mL of hexane) onto the column.

-

Elute the column with an appropriate volume of hexane (e.g., 100-150 mL). The HxCDFs, being relatively non-polar, will elute in this fraction.

-

Collect the eluate and concentrate it for the next cleanup step.

-

-

Protocol 2: Alumina Column Chromatography

-

Principle: Alumina provides a different selectivity compared to silica gel and is particularly effective at removing certain co-extracted compounds that may have passed through the silica column. Basic alumina is typically used in this sequence.

-

Protocol:

-

Pack a chromatography column with 10-12g of activated basic alumina (Activity Grade I).

-

Pre-elute the column with 50 mL of hexane.

-

Load the concentrated eluate from the silica gel step onto the column.

-

Elute with an initial fraction of hexane to remove residual non-polar interferences (e.g., some PCBs). Discard this fraction.

-

Elute the column with a more polar solvent, typically a mixture of dichloromethane in hexane (e.g., 20% CH₂Cl₂ in hexane). This fraction will contain the PCDD/PCDFs.

-

Collect this second fraction and concentrate it for the final carbon cleanup step.

-

Protocol 3: Activated Carbon Chromatography

-

Principle: This is the most critical step for isolating PCDD/PCDFs. These molecules are planar, a structural feature that allows them to adsorb very strongly to the flat surfaces of activated carbon. Many interfering compounds, such as PCBs, are non-planar or have twisted structures, preventing strong adsorption. This allows for their separation from the target analytes.[7]

-

Protocol:

-

Column Preparation: A specialized carbon/silica gel mixture (or a commercially available equivalent) is used. The carbon is often dispersed on a support like Celite or silica.[6]

-

Sample Loading and Elution:

-

The concentrated eluate from the alumina column is loaded onto the carbon column.

-

A series of solvents are used to first elute the weakly adsorbed, non-planar compounds. This is typically done with hexane and dichloromethane/hexane mixtures. These fractions are discarded.

-

The column is then inverted (back-flushed).

-

The strongly adsorbed planar compounds, including the HxCDFs, are eluted by passing a strong aromatic solvent, like toluene, in the reverse direction. This back-flush is critical to efficiently recover the analytes.

-

-

Final Steps: The collected toluene fraction is carefully concentrated to a small final volume (e.g., 20 µL) in a non-volatile solvent like nonane. A recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is added just prior to HRGC/HRMS analysis.[9]

-

Quality Control and Validation

A robust analytical method requires stringent quality control. The trustworthiness of the data relies on demonstrating that the cleanup process is both efficient and free from contamination.

-

Method Blanks: A laboratory control sample containing no matrix is processed with every batch of samples. This blank must be free of target analytes above a specified limit, ensuring no contamination is introduced by reagents, glassware, or the laboratory environment.[12]

-

Internal Standard Recoveries: The recovery of the ¹³C-labeled internal standards spiked into the sample before extraction must fall within specified acceptance limits (e.g., 40-130%, but can vary by congener and method). This validates the efficiency of the entire extraction and cleanup process for each individual sample.

-

Cleanup Standard: A standard (e.g., ³⁷Cl₄-labeled 2,3,7,8-TCDD) can be added to the extract just before the cleanup steps to specifically monitor the performance of the column chromatography procedures.[6]

| Parameter | Acceptance Criteria (Typical) | Purpose |

| Method Blank | Below Method Detection Limit (MDL) | Monitors for laboratory contamination. |

| ¹³C-Internal Standards | 40% - 130% Recovery | Measures the efficiency of the entire process for each sample. |

| Cleanup Standard | 50% - 120% Recovery | Specifically evaluates the performance of the cleanup columns. |

| Matrix Spike | 70% - 130% Recovery | Assesses matrix-specific interferences and method accuracy. |

Table 1: Summary of Key Quality Control Parameters and Typical Acceptance Criteria.

Conclusion

The analysis of hexachlorodibenzofurans in fly ash is a demanding task that necessitates a comprehensive and systematic sample cleanup strategy. The combination of acid/base washing followed by sequential chromatography on multi-layer silica, alumina, and activated carbon provides a powerful and validated pathway to remove complex matrix interferences.[4][7] By understanding the chemical principles behind each step and adhering to strict quality control protocols, researchers can generate high-quality, defensible data for these highly toxic environmental contaminants. The use of isotope dilution is not optional but a mandatory component for achieving accurate quantification.[8]

References

-

Title: Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: SW-846 Test Method 8290A: Polychlorinated Dibenzodioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High Resolution Mass Spectrometry (HRGC/HRMS) Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Study of PCDD/Fs distribution in fly ash, ash deposits, and bottom ash from a medical waste incinerator in China Source: Taylor & Francis Online URL: [Link]

-

Title: Dioxin Databases, Methods and Tools Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS Source: NEMI.gov URL: [Link]

-

Title: Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS) Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Method 3630C: Silica Gel Cleanup Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Analysis of PCDD/Fs in environmental samples by using gas chromatography in combination with high resolution mass spectrometry: optimization of sample preparation Source: ResearchGate URL: [Link]

-

Title: Volatilization and Decomposition of Dioxin from Fly Ash Source: JFE Technical Report URL: [Link]

-

Title: Method of removing carbon from fly ash Source: Digital Commons @ Michigan Tech URL: [Link]

Sources

- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 2. jfe-steel.co.jp [jfe-steel.co.jp]

- 3. well-labs.com [well-labs.com]

- 4. Analytical Method [keikaventures.com]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. NEMI Method Summary - 1613B [nemi.gov]

Application Notes and Protocols for the Preparation of Calibration Curves for 1,3,4,6,7,9-HxCDF Detection

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the meticulous preparation of calibration curves for the quantitative analysis of 1,3,4,6,7,9-Hexachlorodibenzofuran (1,3,4,6,7,9-HxCDF). As a member of the polychlorinated dibenzofurans (PCDFs), a class of highly toxic and persistent organic pollutants (POPs), accurate detection at ultra-trace levels is paramount.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and defensible calibration. The core of this protocol is built upon the isotope dilution technique, which is the gold standard for dioxin and furan analysis, primarily employing high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) or tandem mass spectrometry (GC-MS/MS).[2][3]

Foundational Principles: Why Isotope Dilution is Essential

The analysis of 1,3,4,6,7,9-HxCDF presents significant challenges due to its presence in complex matrices and the need for exceptionally low detection limits, often in the parts-per-quadrillion (ppq) range.[2] Standard external calibration methods are often inadequate as they cannot account for analyte losses during the extensive sample extraction and cleanup processes.[2]

The Isotope Dilution (ID) method, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in methods such as 1613B and 8290A, overcomes this limitation.[3][4] The principle is elegant and powerful: a known quantity of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,3,4,6,7,9-HxCDF) is added to the sample at the earliest stage of preparation. This labeled standard is chemically identical to the native analyte and will therefore exhibit the same behavior and losses throughout the entire analytical procedure.

The mass spectrometer can differentiate between the native (unlabeled) analyte and the labeled internal standard based on their mass difference. Therefore, quantification is not based on the absolute response of the native analyte, but on the ratio of the native analyte's response to the labeled standard's response. This ratio remains constant regardless of sample loss, providing highly accurate and precise results.

Experimental Design: Materials and Instrumentation

Reagents and Standards

Sourcing high-purity certified standards is the critical first step for a valid calibration curve.

| Material | Specification | Recommended Supplier | Rationale |

| Native Standard | 1,3,4,6,7,9-HxCDF in Nonane | Wellington Laboratories, Cambridge Isotope Laboratories | Certified concentration and purity are essential for traceability. Nonane is a high-boiling point solvent that minimizes evaporative losses. |

| Isotope-Labeled Internal Standard | ¹³C₁₂-1,3,4,6,7,9-HxCDF in Nonane | Wellington Laboratories, Cambridge Isotope Laboratories | The ¹³C₁₂ label provides a distinct mass shift for MS detection without altering chemical properties. |

| Recovery (Syringe) Standard | ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD in Nonane | Wellington Laboratories, Cambridge Isotope Laboratories | Added just before injection to assess the recovery of the internal standards and the overall instrument performance.[4][5] |

| Solvent | Nonane, Toluene, Hexane | High Purity, Pesticide Residue Grade or equivalent | Solvents must be free of interfering contaminants that could co-elute with the target analyte or suppress instrument response. |

Instrumentation

While HRGC-HRMS has traditionally been the "gold standard," modern triple quadrupole GC-MS/MS systems are now accepted by many regulatory bodies, including for EU compliance, and offer comparable sensitivity and selectivity.[6][7][8]

| Instrument Component | Specification |

| Gas Chromatograph (GC) | Capillary GC with split/splitless injector. Column: 60 m DB-5 or equivalent fused silica capillary column.[4] |

| Mass Spectrometer (MS) | High-Resolution MS or Tandem Quadrupole (MS/MS) capable of Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electron Ionization (EI) at 70eV.[7] |

Protocol: Preparation of Calibration Standards

This protocol details the creation of a five-point calibration curve. All preparations should be performed in a controlled laboratory environment using calibrated volumetric equipment.

Step 1: Preparation of a Primary Dilution Stock (PDS)

The goal is to create an intermediate stock solution from the certified commercial standard to minimize the use of the expensive primary material and facilitate the creation of working standards.

-

Allow the certified native 1,3,4,6,7,9-HxCDF standard (e.g., at 50 ng/mL) to equilibrate to room temperature.

-

Using a calibrated gas-tight syringe, transfer a precise volume (e.g., 100 µL) of the certified standard into a 10 mL volumetric flask.

-

Dilute to the mark with nonane. This creates a PDS of, for example, 500 pg/µL.

-

Stopper, mix thoroughly, and store in an amber vial at 4°C.

Step 2: Preparation of the Internal Standard (IS) Spiking Solution

This solution will be used to add a constant amount of the labeled standard to every calibration point and every sample.

-

From a certified ¹³C₁₂-1,3,4,6,7,9-HxCDF standard (e.g., 50 ng/mL), prepare a working solution with a concentration of approximately 500 pg/µL in nonane, following a similar dilution scheme as in Step 1.

-

The exact concentration should be chosen so the on-column amount is similar to the mid-point of the native analyte's calibration curve, ensuring a robust response ratio.

Step 3: Serial Dilution for Calibration Curve Points (CS1-CS5)